![molecular formula C15H16N2O4S2 B2604306 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide CAS No. 922553-54-6](/img/structure/B2604306.png)
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydrobenzo[f][1,4]oxazepin-7-yl group attached to a thiophene-2-sulfonamide group via an amide linkage. The exact crystal structure would require further analysis.Scientific Research Applications
1. Ocular Carbonic Anhydrase Inhibitors
Derivatives of benzo[b]thiophene-2-sulfonamide, closely related to the queried compound, have shown potential as topically active inhibitors of ocular carbonic anhydrase, beneficial in treating glaucoma. Compounds like 6-hydroxybenzo[b]thiophene-2-sulfonamide demonstrated significant ocular hypotensive effects in animal models (Graham et al., 1989).
2. Antimicrobial and Antiproliferative Agents
N-ethyl-N-methylbenzenesulfonamide derivatives, similar in structure, have been synthesized with various biologically active moieties. These compounds showed significant cytotoxic activities against different human cell lines and potent antimicrobial properties. Some derivatives exhibited notable cytotoxic activity against lung and liver cancer cell lines (Abd El-Gilil, 2019).
3. Novel β-Lactam and Thiazolidine Compounds
Biologically active derivatives involving tetrahydrobenzothiophene have been synthesized, showing significant activities against bacterial and fungal strains. These compounds could be potential candidates for developing new antimicrobial agents (Babu et al., 2012).
4. Carbonic Anhydrase Inhibitors
Primary sulfonamides, closely related to the query, have been used to develop [1,4]oxazepine-based carbonic anhydrase inhibitors. These compounds showed strong inhibition of human carbonic anhydrases, which are therapeutically relevant in conditions like glaucoma and some cancers (Sapegin et al., 2018).
5. Antibacterial Heterocyclic Compounds
Research on synthesizing new heterocyclic compounds containing a sulfonamido moiety has shown promising antibacterial properties. Some of these compounds exhibited high antibacterial activities, suggesting their potential as novel antibacterial agents (Azab et al., 2013).
Mechanism of Action
properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-2-17-7-8-21-13-6-5-11(10-12(13)15(17)18)16-23(19,20)14-4-3-9-22-14/h3-6,9-10,16H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXFFGRXDXGKOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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